molecular formula C22H27N3O3 B5296486 N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide

N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide

Cat. No. B5296486
M. Wt: 381.5 g/mol
InChI Key: DLDIDLYRQFIGIL-UHFFFAOYSA-N
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Description

N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide, also known as APB, is a chemical compound that has been studied for its potential applications in scientific research. This compound is a selective agonist for the dopamine D2 receptor and has been shown to have effects on various physiological and biochemical processes.

Mechanism of Action

N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide acts as a selective agonist for the dopamine D2 receptor. When N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide binds to the dopamine D2 receptor, it activates a signaling pathway that leads to the release of dopamine. Dopamine is a neurotransmitter that is involved in the regulation of various physiological and biochemical processes. The activation of the dopamine D2 receptor by N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide leads to an increase in dopamine release, which can have various effects on the body.
Biochemical and Physiological Effects:
N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide has been shown to have various biochemical and physiological effects. One of the main effects of N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide is the activation of the dopamine D2 receptor, which leads to an increase in dopamine release. This increase in dopamine release can have various effects on the body, including the regulation of reward, motivation, and movement. N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide has also been shown to have effects on the function of the prefrontal cortex, which is involved in higher cognitive functions such as decision-making, attention, and working memory.

Advantages and Limitations for Lab Experiments

N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide has several advantages for use in lab experiments. One of the main advantages of N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide is its selectivity for the dopamine D2 receptor. This selectivity allows researchers to study the effects of dopamine D2 receptor activation without the interference of other receptors. N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide also has a high potency, which allows for the use of lower concentrations in experiments. However, one of the limitations of N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide is its solubility in water. N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide is only slightly soluble in water, which can make it difficult to use in experiments that require aqueous solutions.

Future Directions

There are several future directions for research on N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide. One direction is to study the effects of N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide on other physiological and biochemical processes. While N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide is known to activate the dopamine D2 receptor, it is possible that it may have effects on other receptors or signaling pathways. Another direction is to study the effects of N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide in animal models of neurological disorders. N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide has been shown to have potential therapeutic effects in animal models of Parkinson's disease and schizophrenia, and further research is needed to understand its potential applications in these disorders. Finally, there is a need for the development of more water-soluble analogs of N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide, which would make it easier to use in aqueous solutions.

Synthesis Methods

The synthesis of N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide involves several steps. The first step is the reaction of 4-nitrophenylpropyl ether with 4-acetamidobenzaldehyde in the presence of potassium carbonate and methanol. This reaction produces 4-(4-acetyl-1-piperazinyl)benzaldehyde. The second step involves the reaction of the product from the first step with 4-chlorobenzoyl chloride in the presence of triethylamine and dichloromethane. This reaction produces N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-chlorobenzamide. The final step involves the reaction of the product from the second step with propyl magnesium bromide in the presence of tetrahydrofuran. This reaction produces N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide.

Scientific Research Applications

N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide has been used in various scientific research studies to understand its effects on different physiological and biochemical processes. One of the main applications of N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide is in the study of dopamine D2 receptors. N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide has been shown to selectively activate dopamine D2 receptors, which are involved in the regulation of reward, motivation, and movement. N-[2-(4-acetyl-1-piperazinyl)phenyl]-4-propoxybenzamide has also been used to study the effects of dopamine D2 receptor activation on the function of the prefrontal cortex, which is involved in higher cognitive functions such as decision-making, attention, and working memory.

properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-3-16-28-19-10-8-18(9-11-19)22(27)23-20-6-4-5-7-21(20)25-14-12-24(13-15-25)17(2)26/h4-11H,3,12-16H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDIDLYRQFIGIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(4-acetylpiperazin-1-yl)phenyl]-4-propoxybenzamide

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